molecular formula C17H21NO B4951085 2,6-Dimethyl-4-(naphthalen-2-ylmethyl)morpholine

2,6-Dimethyl-4-(naphthalen-2-ylmethyl)morpholine

Cat. No.: B4951085
M. Wt: 255.35 g/mol
InChI Key: OLKWDDWGFDGSJI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(naphthalen-2-ylmethyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of two methyl groups at positions 2 and 6, and a naphthalen-2-ylmethyl group at position 4 of the morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(naphthalen-2-ylmethyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with naphthalen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(naphthalen-2-ylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-2-ylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of naphthalen-2-ylmethyl ketone.

    Reduction: Formation of naphthalen-2-ylmethyl alcohol.

    Substitution: Formation of various substituted morpholines depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4-(naphthalen-2-ylmethyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-4-(naphthalen-2-ylmethyl)morpholine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the naphthalen-2-ylmethyl group, making it less complex.

    4-(Naphthalen-2-ylmethyl)morpholine: Lacks the methyl groups at positions 2 and 6.

Uniqueness

2,6-Dimethyl-4-(naphthalen-2-ylmethyl)morpholine is unique due to the presence of both the naphthalen-2-ylmethyl group and the methyl groups at positions 2 and 6. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

2,6-dimethyl-4-(naphthalen-2-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13-10-18(11-14(2)19-13)12-15-7-8-16-5-3-4-6-17(16)9-15/h3-9,13-14H,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKWDDWGFDGSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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